B1576944 Phylloseptin-15

Phylloseptin-15

Cat. No.: B1576944
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-15 is a cationic, alpha-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of the Orange-legged monkey frog, Phyllomedusa azurea . This peptide belongs to the phylloseptin family, which is characterized by a highly conserved N-terminal sequence and a C-terminal amidation, a modification that enhances its stability and biological activity . With an amino acid sequence of LLSLVPHAINAVSAIAKHF and a molecular mass of 2001.4 Da, this compound possesses a net charge of +3 and a high aliphatic index, contributing to its amphiphilic structure in membrane-like environments . The primary research value of this compound lies in its potent antimicrobial function. Like other phylloseptins, it exhibits broad-spectrum activity against planktonic bacteria, including potent effects against Gram-positive strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism of action is primarily attributed to its ability to adopt an amphipathic alpha-helical conformation that interacts with and disrupts microbial cell membranes through electrostatic and hydrophobic interactions, leading to cell death . This membrane-lytic mechanism makes it a compelling candidate for exploring new anti-infective agents, especially against antibiotic-resistant pathogens and their biofilms . Beyond its antimicrobial applications, phylloseptin peptides have also demonstrated cytostatic effects against various human cancer cell lines in preclinical research, suggesting potential for investigations in oncology . This compound is supplied as a lyophilized powder for research purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antimicrobial

sequence

LLSLVPHAINAVSAIAKHFG

Origin of Product

United States

Structural Elucidation and Characterization of Phylloseptin 15

Primary Structure Determination

The precise sequence of amino acids in Phylloseptin-15 is fundamental to understanding its function. Researchers have employed mass spectrometry and chemical degradation methods to elucidate this primary structure.

Mass spectrometry (MS) stands as a cornerstone for the analysis of peptides like this compound. jchemrev.com Techniques such as Matrix-Assisted Laser Desorption Ionization-Time-of-Flight (MALDI-TOF) MS and tandem mass spectrometry (MS/MS) have been instrumental in determining the molecular mass and amino acid sequence of various phylloseptin peptides. nih.govembrapa.brnih.gov

In a typical workflow, the crude skin secretion from the host frog is first fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov MALDI-TOF MS is then used to determine the molecular masses of the peptides in the separated fractions. nih.govembrapa.br This technique is advantageous for analyzing high-molecular-weight polypeptides as it generates multi-charged ions without causing extensive fragmentation. jchemrev.com For instance, the molecular mass of Phylloseptin-PT was determined using MALDI-TOF MS, which was then compared to the mass predicted from its cloned cDNA. nih.gov

Following mass determination, tandem mass spectrometry (MS/MS) is employed for de novo sequencing. embrapa.br In this process, a specific peptide ion (the precursor ion) is selected and fragmented through collision-induced dissociation. nih.gov The resulting product ions (fragment ions) are then analyzed to deduce the amino acid sequence. nih.govmdpi.com The analysis of the b- and y-ion series in the fragmentation spectrum allows for the definitive identification of the amino acid sequence and can also confirm post-translational modifications, such as the common C-terminal amidation in phylloseptins. nih.govmdpi.com This MS/MS fragmentation sequencing has been successfully used to confirm the primary structure of numerous phylloseptin peptides. nih.govmdpi.com

Table 1: Mass Spectrometry Data for Phylloseptin Peptides
Phylloseptin PeptidePrecursor Ion (m/z)Charge StateObserved Fragment IonsReference
Phylloseptin-PT1036.502+b and y ions nih.gov
Phylloseptin-PBa669.33 and 1003.333+ and 2+b and y ions mdpi.com
Phylloseptin-PTaNot specifiedNot specifiedb and y ions nih.gov
Phylloseptin-PHaNot specifiedNot specifiedb and y ions nih.gov

Edman degradation is a classic chemical method for sequencing amino acids from the N-terminus of a peptide. wikipedia.orglibretexts.org In this process, the N-terminal amino acid is labeled with phenyl isothiocyanate and then selectively cleaved without breaking the other peptide bonds. libretexts.org The resulting derivative can be identified, and the cycle is repeated for the subsequent amino acid. libretexts.org

While powerful, Edman degradation has limitations, particularly for peptides longer than 50-60 residues and for those with a chemically modified N-terminus. wikipedia.org In the study of phylloseptins, Edman degradation has been used to confirm the sequence data obtained from mass spectrometry, especially to differentiate between isobaric amino acids like leucine (B10760876) and isoleucine, which can be challenging to distinguish solely by MS/MS fragmentation. embrapa.br This combined approach of mass spectrometry and Edman degradation provides a high degree of confidence in the determined primary structure of the peptide. embrapa.br

Secondary Structure Analysis

The biological activity of this compound is closely linked to its three-dimensional conformation, particularly when interacting with cell membranes. Various spectroscopic techniques are used to analyze its secondary structure in environments that mimic these biological interfaces.

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in different environments. tandfonline.com In aqueous solutions, many phylloseptin peptides, including Phylloseptin-PV1, exhibit a random coil structure. frontiersin.org However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) solutions or lipid vesicles, they undergo a conformational change to adopt an α-helical structure. tandfonline.comfrontiersin.orgmdpi.com

The CD spectra of phylloseptins in these environments are characteristic of α-helices, showing distinct negative bands around 208 nm and 222 nm, and a positive band around 193 nm. tandfonline.complos.org The percentage of helical content can be calculated from the CD spectra. For example, Phylloseptin-PV1 was calculated to have a helical content of 40.3% in a 50% TFE solution. frontiersin.org This induced helicity is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of bacterial membranes. tandfonline.com

Table 2: Helicity of Phylloseptin Peptides in Membrane-Mimetic Environments Determined by CD Spectroscopy
Phylloseptin PeptideEnvironmentHelical Content (%)Reference
Phylloseptin-PV150% TFE40.3% frontiersin.org
Phylloseptins-S80 mM SDSNot specified plos.org
PS-PT and analogues50% TFENot specified mdpi.com
PSPHa and analogues50% TFENot specified tandfonline.com

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for determining the atomic-level structure and orientation (topology) of peptides when they are bound to lipid bilayers, providing a more detailed picture than CD spectroscopy. nih.govscirp.org By isotopically labeling specific amino acid residues (e.g., with ¹⁵N and ²H), researchers can measure the orientation of the peptide backbone and side chains relative to the membrane. nih.govnih.gov

Studies on phylloseptin peptides have utilized ssNMR to investigate their topology in oriented phospholipid bilayers. nih.gov These experiments have shown that phylloseptins generally adopt an in-plane alignment with the membrane surface. nih.govnih.gov For example, a study on Phylloseptin-1 (B1576951), -2, and -3 revealed that while Phylloseptin-2 and -3 have a perfect in-plane alignment, Phylloseptin-1 has a slight tilt of 8°. nih.govnih.gov This detailed structural information helps to explain how these peptides interact with and disrupt the lipid bilayer. nih.gov The combination of ¹⁵N and ²H ssNMR provides precise data on the tilt and rotation angles of the helical peptide within the membrane. researchgate.net

Helical wheel projections are a valuable tool for visualizing the amphipathic nature of α-helical peptides like this compound. mdpi.com These two-dimensional representations plot the amino acid residues in a spiral pattern, revealing the distribution of hydrophobic and hydrophilic residues along the helix. researchgate.net

For many phylloseptin peptides, helical wheel projections show a clear separation of polar, charged residues on one face of the helix and nonpolar, hydrophobic residues on the opposite face. nih.govresearchgate.net This amphipathic character is a hallmark of membrane-active peptides and is critical for their biological function. tandfonline.com The hydrophobic face interacts with the lipid core of the cell membrane, while the hydrophilic, often cationic, face can interact with the negatively charged components of bacterial membranes or the aqueous environment. researchgate.net This arrangement facilitates the peptide's ability to disrupt the membrane, which is a key mechanism of its antimicrobial activity. tandfonline.com

Molecular Modeling and Computational Structural Prediction

Computational methods are essential for predicting the three-dimensional structure of peptides like this compound and for understanding their interaction with biological membranes. These in silico approaches complement experimental data, providing insights into the peptide's conformation, which is closely linked to its biological activity. doi.org

The secondary structure of phylloseptins is commonly predicted using online servers and specialized software. osdd.net Tools such as I-TASSER and APSSP2 are employed to predict secondary structural elements like α-helices and random coils based on the peptide's amino acid sequence. nih.govmdpi.comosdd.net For many phylloseptins, these predictions indicate a high propensity to form an α-helical structure, particularly in non-polar or membrane-mimicking environments. nih.govmdpi.comfrontiersin.org This is a characteristic feature of many antimicrobial peptides. doi.org

Circular Dichroism (CD) spectroscopy is an experimental technique used to validate these computational predictions. mdpi.comfrontiersin.org Studies on various phylloseptins show that in an aqueous solution, they tend to adopt a random coil structure. However, in the presence of a membrane-mimicking solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, they undergo a conformational change to a well-defined α-helix. mdpi.comfrontiersin.orgdoi.org For example, the phylloseptin-PV1 peptide was calculated to have a helical content of 40.3% in a 50% TFE solution. frontiersin.org

Table 2: Predicted Secondary Structure Content of Phylloseptins in Different Environments

Peptide Environment Predicted/Measured α-Helix % Method Reference
Phylloseptin-PBa Membrane-mimetic High proportion I-TASSER mdpi.com
Phylloseptin-PV1 50% TFE Solution 40.3% Circular Dichroism frontiersin.org

This is an interactive data table. You can sort and filter the data as needed.

To visualize the peptide's structure, helical wheel projections are generated. These models illustrate the amphipathic nature of the α-helix, with hydrophobic and hydrophilic amino acid residues segregating on opposite faces of the helix. mdpi.commdpi.com This amphipathicity is crucial for the interaction of the peptide with the lipid bilayer of cell membranes. embrapa.br

More advanced computational techniques, such as molecular dynamics (MD) simulations and protein docking, are used to model the peptide's interaction with a model membrane at an atomic level. plos.orgird.fr Software like Avogadro and Hex can be used to build the peptide's 3D structure and dock it onto a model of a bacterial membrane, such as that of E. coli. plos.orgird.fr These simulations provide insights into how the peptide orients itself and inserts into the membrane.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy on isotopically labeled peptides reconstituted into oriented phospholipid bilayers provides high-resolution experimental data on the peptide's topology within the membrane. nih.govnih.gov These studies have shown that phylloseptins like Phylloseptin-1, -2, and -3 adopt an in-plane alignment on the membrane surface, with slight variations in their tilt and azimuthal angles that optimize the exposure of charged residues to the aqueous phase and the burial of hydrophobic residues within the lipid core. nih.govnih.govacs.org

Table 3: Computational Tools Used in Phylloseptin Structural Analysis

Tool/Method Purpose Application Example Reference
I-TASSER Secondary Structure Prediction Predicted a large α-helical domain in Phylloseptin-PBa. nih.govmdpi.com
K2D3 Web Server Helicity Calculation from CD Data Calculated helicity for Phylloseptin-PT and its analogs. mdpi.com
Avogadro/Hex Molecular Docking Built 3D structures and docked PLS-S2 with an E. coli membrane model. plos.org
X-PLOR NIH NMR Structure Calculation Used for geometry optimization in the structural determination of Phylloseptin-2. pdbj.org

This is an interactive data table. You can sort and filter the data as needed.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Phylloseptin-1
Phylloseptin-2
Phylloseptin-3
Phylloseptin-PBa
Phylloseptin-PT
Phylloseptin-PV1
Phylloseptin-S2
Acetonitrile
Trifluoroacetic acid (TFA)
2,2,2-trifluoroethanol (TFE)
Glycine (B1666218)
Lysine (B10760008)
Arginine
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC)
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG)
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

Synthetic Strategies and Analogue Design for Phylloseptin 15

Solid Phase Peptide Synthesis (SPPS) Methodologies

The chemical synthesis of Phylloseptin-15 and its analogues is predominantly achieved through Solid Phase Peptide Synthesis (SPPS). This method has become the standard for producing peptides due to its efficiency and scalability. vapourtec.comproteogenix.science The most common approach for synthesizing phylloseptins is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. researchgate.netsmolecule.comnih.gov

The SPPS process begins with the C-terminal amino acid being anchored to an insoluble polymer resin. vapourtec.combachem.com The synthesis proceeds by sequentially adding protected amino acids. Each cycle involves two key steps: the removal of the temporary Nα-Fmoc protecting group, typically with a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid. bachem.comrsc.org Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (Hydroxybenzotriazole) are often used to facilitate the formation of the peptide bond. rsc.org

Once the entire peptide chain is assembled, the final step is cleavage and deprotection. A cleavage cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers like water and thioanisole, is used to release the peptide from the resin and remove the permanent side-chain protecting groups. researchgate.netfrontiersin.org The crude peptide is then precipitated, lyophilized, and purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgnih.gov The identity and purity of the synthesized this compound are confirmed by mass spectrometry, such as MALDI-TOF. researchgate.netfrontiersin.org

Rational Design of this compound Analogues

Rational design is a key strategy for enhancing the therapeutic properties of natural peptides like this compound. By systematically modifying the amino acid sequence, researchers aim to improve antimicrobial potency, selectivity, and stability.

Amino Acid Substitution Strategies (e.g., L/D-Lysine, Histidine, Aspartic Acid)

Amino acid substitution is a fundamental tool in analogue design. The strategic replacement of specific residues can fine-tune the peptide's physicochemical properties.

L/D-Lysine Substitution: The introduction of lysine (B10760008) residues is a common strategy to increase a peptide's net positive charge, which can enhance its initial electrostatic interaction with negatively charged bacterial membranes. nih.govx-mol.net Substituting neutral or acidic amino acids with lysine can lead to improved antimicrobial efficacy. nih.govnih.gov Furthermore, the substitution of L-amino acids with their D-isomers, particularly D-Lysine, at specific positions is a well-established method to increase the peptide's resistance to proteolytic degradation by enzymes, thereby improving its stability in biological environments. mdpi.comresearchgate.netconicet.gov.ar For instance, incorporating D-lysine has been shown to significantly enhance stability against trypsin and serum proteases in related phylloseptin analogues. mdpi.comconicet.gov.armdpi.com

Histidine Substitution: Histidine's imidazole (B134444) side chain has a pKa near physiological pH, allowing it to act as a proton donor or acceptor. Substituting other amino acids with histidine can alter the peptide's charge distribution and potentially its mechanism of action. nih.govmdpi.com However, in some peptide contexts, replacing lysine with histidine has resulted in reduced activity against certain bacterial strains, suggesting that the specific position and context of the substitution are critical. researchgate.netnih.gov

Aspartic Acid Substitution: The replacement of the acidic residue Aspartic Acid (Asp) with a cationic residue like Lysine is a direct approach to increasing the net positive charge of the peptide. In the analogue design of Phylloseptin-PT, a related peptide, substituting an Asp residue with Lys was part of a strategy to create cationicity-enhanced analogues with significantly increased antimicrobial activity. mdpi.comnih.gov

Modification for Enhanced Cationicity and Hydrophobicity

A delicate balance between cationicity and hydrophobicity is crucial for the function and selectivity of antimicrobial peptides.

Enhanced Cationicity: Increasing the net positive charge, or cationicity, is a primary strategy for improving the antimicrobial potency of phylloseptins. mdpi.com This is often achieved by substituting neutral or acidic residues with basic amino acids like lysine or arginine. nih.govfrontiersin.org Enhanced cationicity strengthens the peptide's affinity for the anionic components of microbial membranes, which is the initial step in its antimicrobial action. nih.govmdpi.com Studies on various phylloseptins have consistently shown that cationicity-enhanced analogues exhibit broader and more potent antimicrobial activity. mdpi.comtandfonline.comnih.gov

Enhanced Hydrophobicity: Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the bacterial membrane. frontiersin.org Increasing hydrophobicity can lead to stronger antimicrobial activity, but it can also increase toxicity towards host cells if not properly balanced. researchgate.nettandfonline.com Modifications often involve replacing less hydrophobic amino acids with more hydrophobic ones on the non-polar face of the helical structure to enhance membrane interaction without compromising selectivity. researchgate.net

Design of Alternative Conformers and Diastereomers

The design of alternative conformers, particularly diastereomers containing D-amino acids, is an advanced strategy to improve peptide stability and bioavailability. mdpi.comresearchgate.net

Diastereomers are created by replacing one or more L-amino acids in the peptide sequence with their D-enantiomers. mdpi.com This modification makes the peptide bonds at the substitution site resistant to cleavage by proteases, which are typically specific for L-amino acids. conicet.gov.armdpi.com For example, a diastereomer of a phylloseptin analogue, created by substituting a single L-lysine with D-lysine, retained potent antimicrobial activity while showing significantly improved stability in serum compared to its all-L-amino acid counterpart. mdpi.com The design of such alternative conformers is a promising route to developing phylloseptin-based therapeutics with enhanced in vivo efficacy. mdpi.comresearchgate.net

Biological Activities and Mechanisms of Action of Phylloseptin 15 and Its Analogues

Antimicrobial Activity Spectrum

Phylloseptins exhibit a broad spectrum of antimicrobial activity, showing efficacy against various Gram-positive and Gram-negative bacteria, fungi, and protozoa. nih.govresearchgate.netmdpi.com The potency of their activity can vary between different phylloseptin analogues and target microorganisms. ird.fr

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Enterococcus faecalis)

Phylloseptin-15 and its related peptides have shown significant activity against Gram-positive bacteria. nih.govtandfonline.com They are particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis. nih.govfrontiersin.org For instance, Phylloseptin-PV1 (PPV1) demonstrated potent bacteriostatic and bactericidal activities against these bacteria. frontiersin.org Similarly, Phylloseptin-PHa and its analogues have been shown to be active against S. aureus and MRSA. tandfonline.com

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. Several studies have reported MIC values for various phylloseptins against Gram-positive strains. For example, some phylloseptins exhibit MICs in the low micromolar range against S. aureus. plos.orgmdpi.com

Phylloseptin Analogue Bacterial Strain MIC (µM) Reference
Phylloseptin-PV1Staphylococcus aureus4 frontiersin.org
Phylloseptin-PV1MRSA4 frontiersin.org
Phylloseptin-S1Staphylococcus aureus1.56-6.25 plos.org
Phylloseptin-S2Staphylococcus aureus1.56-6.25 plos.org
Phylloseptin-S4Staphylococcus aureus1.56-6.25 plos.org
Phylloseptin-S1Enterococcus faecalis25 plos.org
Phylloseptin-S2Enterococcus faecalis25 plos.org
Phylloseptin-S4Enterococcus faecalis50 plos.org
PSN-PCStaphylococcus aureus2 mdpi.com
PSN-PCMRSA2 mdpi.com

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Some phylloseptin analogues, however, have demonstrated notable activity. For instance, PSN-PC was found to be potent against E. coli and P. aeruginosa with MICs of 8 and 32 µM, respectively. mdpi.com

Phylloseptin Analogue Bacterial Strain MIC (µM) Reference
Phylloseptin-1 (B1576951)Escherichia coli7.9 embrapa.br
Phylloseptin-1Pseudomonas aeruginosa~3 embrapa.br
Phylloseptin-S1Escherichia coli25-30 plos.org
Phylloseptin-S2Escherichia coli25-30 plos.org
Phylloseptin-S4Escherichia coli25-30 plos.org
PSN-PCEscherichia coli8 mdpi.com
PSN-PCPseudomonas aeruginosa32 mdpi.com
Phylloseptin-PV1Escherichia coli32 frontiersin.org
Phylloseptin-PV1Pseudomonas aeruginosa>64 frontiersin.org
Phylloseptin-PV1Klebsiella pneumoniae64 frontiersin.org

Antifungal Activity (e.g., Candida albicans)

Several phylloseptins have demonstrated significant antifungal activity, particularly against the opportunistic yeast Candida albicans. nih.govfrontiersin.orgnih.gov Phylloseptin-PV1 (PPV1) and PSN-PC are examples of phylloseptins that exhibit potent activity against C. albicans. frontiersin.orgmdpi.com The MIC values for antifungal activity are often comparable to those observed for Gram-positive bacteria. mdpi.comnih.gov

Phylloseptin Analogue Fungal Strain MIC (µM) Reference
Phylloseptin-PV1Candida albicans8 frontiersin.orgnih.gov
PSN-PCCandida albicans2 mdpi.com
Phylloseptin-S1Candida albicans50-100 plos.org
Phylloseptin-S2Candida albicans50-100 plos.org
Phylloseptin-S4Candida albicans50-100 plos.org

Anti-Protozoan Activity (e.g., Leishmania species, Trypanosoma cruzi, Plasmodium falciparum)

A notable feature of the phylloseptin family is their activity against various protozoan parasites. nih.govmdpi.com Studies have shown that certain phylloseptins are effective against Leishmania species, the causative agents of leishmaniasis, Trypanosoma cruzi, the parasite responsible for Chagas disease, and Plasmodium falciparum, a major cause of malaria. plos.orgscielo.sa.crmdpi.comembrapa.br

Phylloseptin-1 (PS-1) has been shown to have powerful antiprotozoal activity against Leishmania amazonensis and Plasmodium falciparum. embrapa.br Similarly, phylloseptins PS-4 and PS-5 demonstrated anti-Trypanosoma cruzi activity with IC50 values around 5 µM. capes.gov.brnih.gov The mechanism of action against these parasites is believed to involve the disruption of their plasma membranes. mdpi.com

Phylloseptin Analogue Protozoan Species Activity (IC50/MIC) Reference
Phylloseptin-S1Leishmania infantumIC50 = 13–22 μM plos.org
Phylloseptin-S2Leishmania infantumIC50 = 13–22 μM plos.org
Phylloseptin-S4Leishmania infantumIC50 = 13–22 μM plos.org
PS-4Trypanosoma cruziIC50 ≈ 5 µM capes.gov.brnih.gov
PS-5Trypanosoma cruziIC50 ≈ 5 µM capes.gov.brnih.gov
Phylloseptin-1 (PS-1)Leishmania amazonensisMIC = 0.5 µg/mL embrapa.br
Phylloseptin-1 (PS-1)Plasmodium falciparumMIC = 16 µg/mL embrapa.br

Anti-Biofilm Efficacy

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Some phylloseptins have shown the ability to combat these resilient structures.

Inhibition of Biofilm Formation

This compound and its analogues have been investigated for their capacity to inhibit the formation of biofilms. Phylloseptin-PV1 (PPV1), for example, has demonstrated antibiofilm activity against several microorganisms. frontiersin.orgnih.gov It was shown to be effective in preventing the formation of biofilms by S. aureus. frontiersin.org Similarly, PSN-PC, another phylloseptin peptide, exhibited a significant ability to eradicate established S. aureus biofilms. mdpi.com The minimal biofilm eradication concentration (MBEC) for some phylloseptins against S. aureus has been found to be of high potency. nih.gov

Phylloseptin Analogue Microorganism Biofilm Activity Reference
Phylloseptin-PV1 (PPV1)Staphylococcus aureusInhibits biofilm formation frontiersin.org
PSN-PCStaphylococcus aureusEradicates established biofilm mdpi.com
Phylloseptin-1 (PSN-1)Staphylococcus aureusMBEC = 5 µM nih.gov

Eradication of Established Biofilms

Phylloseptin peptides have demonstrated the ability to eradicate established biofilms, a critical characteristic for combating persistent microbial infections. nih.govmdpi.comsemanticscholar.orgnih.govnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against conventional antibiotics. nih.gov Antimicrobial peptides (AMPs) like phylloseptins can disrupt these mature biofilms through various mechanisms. nih.govresearchgate.net

Studies on phylloseptin analogues have provided insights into their anti-biofilm efficacy. For instance, Phylloseptin-PTa and Phylloseptin-PHa, isolated from Phyllomedusa tarsius and Phyllomedusa hypochondrialis respectively, have been shown to be effective against biofilms formed by Staphylococcus aureus. nih.govnih.gov Notably, the minimal biofilm eradication concentration (MBEC) for these peptides against S. aureus was found to be the same as their minimum inhibitory concentration (MIC) for planktonic cells, indicating a potent effect on both forms of bacterial growth. nih.gov Similarly, Phylloseptin-PV1 has been shown to inhibit and eradicate biofilms of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). frontiersin.org Other phylloseptins, PS-Du and PS-Co, also demonstrated the ability to eliminate S. aureus biofilms. mdpi.comsemanticscholar.org Another analogue, PSN-PC, eradicated mature S. aureus biofilms at a concentration of 8 µM. nih.gov

The anti-biofilm action of AMPs is multifaceted, involving the disruption of the biofilm matrix and the killing of the embedded bacteria. nih.govresearchgate.net The ability of phylloseptins to act on established biofilms makes them promising candidates for the development of new therapeutic agents against biofilm-associated infections. nih.govmdpi.comoup.com

**Table 1: Biofilm Eradication Activity of Phylloseptin Analogues against *S. aureus***

Peptide Minimal Biofilm Eradication Concentration (MBEC) Source
Phylloseptin-PTa Equivalent to MIC for planktonic cells nih.gov
Phylloseptin-PHa Equivalent to MIC for planktonic cells nih.gov
PS-Du 16 mg/L mdpi.com
PS-Co 16 mg/L mdpi.com
PSN-PC 8 µM nih.gov
Phylloseptin-TO2 32 µM (S. aureus and MRSA) mdpi.com

Cellular and Molecular Mechanisms of Action

The antimicrobial activity of this compound and its analogues is primarily attributed to their interaction with and disruption of microbial cell membranes. This process involves a series of electrostatic and hydrophobic interactions, leading to membrane permeabilization and ultimately cell death. nih.govmdpi.com

Membrane Interaction and Disruption Models (e.g., Carpet Model, Barrel-Stave Model, Toroidal Pore Model)

The interaction of phylloseptins with microbial membranes is generally understood through established models for antimicrobial peptides. frontiersin.orgresearchgate.net These models, including the carpet, barrel-stave, and toroidal pore models, describe different ways peptides can disrupt the lipid bilayer. mdpi.comnih.govmdpi.com

Carpet Model: In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, the peptides induce membrane disruption in a detergent-like manner, leading to the formation of micelles and the disintegration of the membrane. nih.govnih.gov This model is often associated with higher peptide concentrations. mdpi.com

Barrel-Stave Model: This model proposes that peptides insert themselves into the membrane, perpendicular to the lipid bilayer, and aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel. This model has stringent requirements for peptide structure and length. mdpi.com

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the formation of a transmembrane pore. However, in this model, the peptides, along with the head groups of the lipid molecules, bend inward to line the pore. This creates a continuous channel where the peptide's hydrophobic regions interact with the lipid core, and the hydrophilic regions interact with the lipid head groups and the aqueous pore. mdpi.com Many α-helical peptides, like phylloseptins, are thought to act via this mechanism. mdpi.com

It is speculated that phylloseptins, being cationic and amphipathic α-helical peptides, likely follow a mechanism that involves initial binding to the membrane surface followed by insertion and disruption, possibly through the toroidal pore model. mdpi.complos.orgird.frnih.gov

Electrostatic Interactions with Anionic Microbial Membranes

The initial step in the mechanism of action of phylloseptins is the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane. nih.govfrontiersin.orgmdpi.comresearchgate.net Bacterial membranes are rich in anionic molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, as well as negatively charged phospholipids (B1166683) like phosphatidylglycerol and cardiolipin. frontiersin.orgnih.gov

This electrostatic interaction is crucial for the selective targeting of microbial cells over host cells, as mammalian cell membranes are typically zwitterionic and have a lower net negative charge. plos.orgird.frnih.gov The positive charge of phylloseptins, conferred by amino acid residues like lysine (B10760008) and arginine, facilitates their accumulation on the bacterial surface, a prerequisite for subsequent disruptive actions. frontiersin.orgmdpi.com The net positive charge of at least +2 is often considered a key factor for the potent antimicrobial activity of α-helical amphipathic peptides. ird.frresearchgate.net

Hydrophobic Interactions and Acyl Chain Packing Disruption

Following the initial electrostatic attraction, hydrophobic interactions play a critical role in the membrane-disrupting activity of phylloseptins. nih.govmdpi.com Once bound to the membrane surface, the peptides adopt an α-helical conformation, which is an amphipathic structure with distinct hydrophobic and hydrophilic faces. frontiersin.orgplos.orgird.frnih.gov

The hydrophobic face of the helical peptide inserts into the hydrophobic core of the lipid bilayer, interacting with the acyl chains of the phospholipids. plos.orgird.frnih.govresearchgate.net This insertion disrupts the ordered packing of the acyl chains, leading to a destabilization of the membrane. plos.orgird.frnih.govresearchgate.net Studies using techniques like differential scanning calorimetry have shown that active phylloseptin analogues can disrupt the acyl chain packing of anionic lipid bilayers. plos.orgird.frnih.gov This disruption can lead to the formation of local cracks and ultimately the disintegration of the microbial membrane. plos.orgird.frnih.gov The balance between the peptide's hydrophobicity and charge is a determining factor in its bioactivity. tandfonline.com

Membrane Permeabilization Assays (e.g., SYTOX Green)

The ability of phylloseptins to permeabilize microbial membranes can be quantified using fluorescent dyes such as SYTOX Green. frontiersin.orgtandfonline.comnih.govasm.org SYTOX Green is a nucleic acid stain that cannot cross the intact membrane of living cells. However, when the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. frontiersin.orgnih.govasm.org

Membrane permeabilization assays with phylloseptin analogues have consistently demonstrated their ability to disrupt the integrity of bacterial membranes. frontiersin.orgresearchgate.nettandfonline.comnih.gov For example, Phylloseptin-PV1 was shown to effectively permeabilize the cell membranes of S. aureus and MRSA. frontiersin.orgnih.gov The kinetics of dye uptake can also provide information on how rapidly the peptides cause membrane damage. tandfonline.com These assays provide direct evidence for the membrane-disrupting mechanism of action of phylloseptins. frontiersin.orgresearchgate.netnih.gov

Table 2: Membrane Permeabilization Activity of Phylloseptin Analogues

Peptide Target Organism Assay Observation Source
Phylloseptin-PV1 S. aureus, MRSA, E. coli SYTOX Green Uptake Effective permeabilization of S. aureus and MRSA; weaker effect on E. coli. frontiersin.orgnih.gov
PSPHa analogues S. aureus SYTOX Green Uptake Rapid and total dye uptake within minutes for potent analogues. tandfonline.com
PS-Du S. aureus SYTOX Green Uptake Cell membrane permeabilization observed at 8 mg/L. mdpi.com
PS-Co S. aureus SYTOX Green Uptake Cell membrane permeabilization observed at 16 mg/L. mdpi.com
PSTO2 and analogues S. aureus SYTOX Green Uptake PSTO2 at 1x MIC perturbed ~40% of cells; some analogues damaged up to 80% of cells. mdpi.com

Morphological Changes in Target Cells (e.g., Atomic Force Microscopy)

Atomic force microscopy (AFM) is a powerful technique used to visualize the morphological changes in target cells upon treatment with antimicrobial peptides at a high resolution. embrapa.brmedsci.org AFM studies can provide direct visual evidence of the membrane-disrupting effects of these peptides. embrapa.br

Investigation of Non-Membrane Targeted Mechanisms (e.g., Intracellular Targets, Cell Wall Synthesis Inhibition)

While the primary mechanism of action for many antimicrobial peptides (AMPs), including phylloseptins, involves the disruption of the cell membrane, there is evidence to suggest that non-membrane-targeted mechanisms may also play a role. mdpi.comnih.govexplorationpub.comexplorationpub.com These alternative mechanisms can include targeting intracellular components or interfering with essential cellular processes like cell wall synthesis. mdpi.comnih.govnih.gov

For some AMPs, once they penetrate the cell membrane without causing complete lysis, they can interact with intracellular targets such as DNA, RNA, or various enzymes, thereby inhibiting crucial cellular functions. mdpi.comnih.govdovepress.com The inhibition of protein synthesis is another documented intracellular mechanism for certain AMPs. mdpi.comnih.gov

Specifically concerning cell wall synthesis, some AMPs function similarly to conventional antibiotics by disrupting this process. nih.govmdpi.comlibretexts.orguqu.edu.sa They can interact with precursor molecules essential for the synthesis of the peptidoglycan layer in bacteria, a structure vital for maintaining cell integrity. nih.govlibretexts.orguqu.edu.sa For instance, human defensins have been shown to selectively bind to Lipid II, a key precursor in the bacterial cell wall biosynthesis pathway, leading to the inhibition of cell wall construction and subsequent pathogen death. mdpi.comnih.gov While the primary mode of action for phylloseptins is considered to be membrane disruption, the possibility of these peptides or their analogues also interfering with cell wall synthesis or other intracellular processes remains an area of ongoing investigation. mdpi.comfrontiersin.orgmdpi.comtandfonline.com

Anti-proliferative and Cytostatic Effects on Non-Mammalian Cancer Cell Lines

This compound and its analogues have demonstrated significant anti-proliferative and cytostatic effects against a variety of non-mammalian and human cancer cell lines.

Inhibition of Proliferation in Specific Cancer Cell Lines

Studies have shown that phylloseptin peptides can inhibit the proliferation of several human cancer cell lines. For instance, Phylloseptin-PBa, a novel peptide, has been found to inhibit the growth of non-small cell lung cancer (NSCLC) H460 cells, prostate cancer PC3 cells, and glioma U251MG cells. mdpi.comspandidos-publications.com Another peptide, Phylloseptin-PV1 (PPV1), exhibited anti-proliferative activity against the NSCLC cell line NCI-H157, breast cancer MCF-7 cells, and glioma U251MG cells. frontiersin.orgnih.gov Furthermore, an analogue of Phylloseptin-TO2, SRD7, which contains D-lysine substitutions, showed notable anti-proliferative properties against human lung cancer cell lines H838 and H460. mdpi.com Similarly, Phylloseptin-PTa and Phylloseptin-PHa demonstrated cytostatic effects on the NCI-H157 cell line. nih.gov

The anti-proliferative effects of these peptides on various cancer cell lines are summarized in the table below.

Peptide/AnalogueCancer Cell LineEffect
Phylloseptin-PBaNon-Small Cell Lung Cancer (H460)Inhibition of proliferation mdpi.comspandidos-publications.com
Prostate Cancer (PC3)Inhibition of proliferation mdpi.comspandidos-publications.com
Glioma (U251MG)Inhibition of proliferation mdpi.comspandidos-publications.com
Phylloseptin-PV1Non-Small Cell Lung Cancer (NCI-H157)Anti-proliferative activity frontiersin.orgnih.gov
Breast Cancer (MCF-7)Anti-proliferative activity frontiersin.orgnih.gov
Glioma (U251MG)Anti-proliferative activity frontiersin.orgnih.gov
SRD7 (Analogue of Phylloseptin-TO2)Non-Small Cell Lung Cancer (H838)Anti-proliferative properties mdpi.com
Non-Small Cell Lung Cancer (H460)Anti-proliferative properties mdpi.com
Phylloseptin-PTaNon-Small Cell Lung Cancer (NCI-H157)Cytostatic effects nih.gov
Phylloseptin-PHaNon-Small Cell Lung Cancer (NCI-H157)Cytostatic effects nih.gov

Selective Interaction with Pathogens and Cancer Cells versus Normal Cells

A crucial aspect of the therapeutic potential of phylloseptin peptides is their selective cytotoxicity towards cancer cells while showing lower toxicity against normal mammalian cells. tandfonline.commdpi.comspandidos-publications.comnih.govresearchgate.net This selectivity is attributed to the differences in the cell membrane composition between cancerous and normal cells. frontiersin.orgfrontiersin.org Cancer cell membranes often have a higher negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins. tandfonline.comnih.gov The positive charge of the phylloseptin peptides facilitates an electrostatic attraction to these negatively charged cancer cell membranes, leading to selective binding and disruption. frontiersin.orgtandfonline.comsemanticscholar.org

For example, Phylloseptin-PBa demonstrated selective cytotoxicity against H460, PC3, and U251MG cancer cell lines, with lower cytotoxicity observed against the normal human microvascular endothelial cell line (HMEC-1). mdpi.comspandidos-publications.com Similarly, PPV1 was more potent against MCF-7, H157, and U251MG cancer cells compared to its effect on HMEC-1 cells. frontiersin.orgnih.gov This selective action is a significant advantage over conventional cancer therapies that often harm healthy cells. mdpi.com

Proposed Mechanisms of Anti-Cancer Activity (e.g., Membrane Lysis)

The primary proposed mechanism for the anti-cancer activity of phylloseptin peptides is the lytic disruption of the cancer cell membrane. tandfonline.commdpi.com This process is initiated by the electrostatic interaction between the cationic peptide and the anionic cancer cell membrane. tandfonline.comfrontiersin.org Following this initial binding, the amphipathic nature of the peptide, possessing both hydrophobic and hydrophilic regions, allows it to insert into and permeabilize the cell membrane. tandfonline.commdpi.com

Two main models have been proposed to describe this membrane disruption: the "barrel-stave" and "carpet" models. mdpi.com In the barrel-stave model, the peptides aggregate and insert into the membrane, forming a pore-like structure. nih.gov In the carpet model, the peptides accumulate on the surface of the membrane, disrupting its integrity in a detergent-like manner. nih.gov This membrane permeabilization leads to the leakage of intracellular contents and ultimately, cell death. mdpi.com This direct lytic mechanism is advantageous as it is less likely to induce the development of multidrug resistance compared to conventional chemotherapies that target specific intracellular pathways. mdpi.com

Assessment of Selective Activity against Mammalian Cells (e.g., Hemolysis on Horse Erythrocytes)

A critical evaluation for the therapeutic application of any peptide is its effect on normal mammalian cells, often assessed through hemolysis assays using red blood cells. mdpi.comtandfonline.commdpi.comnih.govresearchgate.net For phylloseptin peptides, studies have generally shown that they exhibit relatively low hemolytic activity at concentrations where they are effective against microbes and cancer cells. nih.govresearchgate.net

For instance, Phylloseptin-PBa showed low cytotoxicity on horse erythrocytes at lower concentrations, although the hemolytic activity increased at higher concentrations. researchgate.net Phylloseptin-PTa and Phylloseptin-PHa also demonstrated relatively low hemolysis on horse erythrocytes. nih.gov Similarly, Phylloseptin-PV1 (PPV1) caused less than 10% hemolysis at concentrations up to 8 μM. frontiersin.orgnih.gov However, some phylloseptins can exhibit moderate to considerable hemolytic activity, which is a factor that could limit their clinical potential. frontiersin.org

The design of phylloseptin analogues has shown promise in improving this selectivity. For example, cationicity-enhanced analogues of Phylloseptin-PT did not show any hemolytic effect. mdpi.comresearchgate.net An analogue of Phylloseptin-PHa with enhanced cationicity (PSPHa1) had dramatically reduced hemolytic activity compared to the parent peptide. tandfonline.com This indicates that modifications to the peptide's structure can enhance its therapeutic index by increasing its activity against target cells while decreasing its toxicity to normal mammalian cells. mdpi.commdpi.com

The hemolytic activity of various phylloseptin peptides and their analogues is summarized in the table below.

Peptide/AnalogueHemolytic Activity on Horse Erythrocytes
Phylloseptin-PBaLow at 8 mg/L, increasing to ~80% at 128 mg/L researchgate.net
Phylloseptin-PTaRelatively low nih.gov
Phylloseptin-PHaRelatively low nih.gov
Phylloseptin-PV1 (PPV1)<10% hemolysis at concentrations up to 8 μM frontiersin.orgnih.gov
Phylloseptin-PT AnaloguesNo hemolytic effect detected mdpi.com
PSPHa1 (Analogue of Phylloseptin-PHa)Dramatically reduced activity compared to parent peptide tandfonline.com

Structure Activity Relationship Sar Studies of Phylloseptin 15

Influence of Primary Structure and Amino Acid Composition

A defining characteristic of the phylloseptin family is the highly conserved N-terminal motif, "FLSLIP-" or a close variation thereof. frontiersin.orgnih.govtandfonline.commdpi.commdpi.comnih.gov This hydrophobic sequence is crucial for the peptide's initial interaction with and insertion into the lipid bilayer of target cell membranes. frontiersin.org The presence of a proline residue within this motif can introduce a kink in the peptide's helical structure, potentially influencing its membrane-disrupting activity. mdpi.com The hydrophobic N-terminal domain is thought to bind with the fatty acid chains of phospholipids (B1166683), anchoring the peptide to the membrane. frontiersin.org Studies on various phylloseptins, including analogs, consistently highlight the importance of this conserved region for potent antimicrobial function. mdpi.comnih.gov

Effects of Net Charge and Cationicity on Biological Activity

The net positive charge, or cationicity, of phylloseptins is a primary driver of their selective toxicity towards microbial and cancer cells. frontiersin.orgtandfonline.com These target cells typically possess a higher density of negatively charged molecules (like lipopolysaccharides, teichoic acids, and phosphatidylserine) on their outer membranes compared to the zwitterionic membranes of normal mammalian cells. frontiersin.orgmdpi.com

The initial interaction between the cationic peptide and the anionic cell surface is electrostatic, concentrating the peptide at the target membrane. frontiersin.orgtandfonline.com Structure-activity studies have shown that increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys), can significantly enhance antimicrobial potency. tandfonline.commdpi.com For example, cationicity-enhanced analogs of Phylloseptin-PHa and Phylloseptin-PT have demonstrated broader-spectrum and more potent antimicrobial activity compared to their native forms. tandfonline.commdpi.com However, an optimal balance between charge and hydrophobicity is crucial, as excessive charge can sometimes fail to translate to higher activity if not paired with appropriate hydrophobicity. tandfonline.com

Role of Hydrophobicity and Amphipathicity in Membrane Selectivity

Hydrophobicity, the measure of a peptide's non-polar character, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues in the secondary structure, are critical for membrane disruption and selectivity. frontiersin.orgtandfonline.commdpi.com Phylloseptins typically contain over 50% hydrophobic amino acid residues. nih.govmdpi.com

Once electrostatically attracted to the membrane surface, the peptide's hydrophobic face inserts into the lipid core, while the hydrophilic face remains exposed to the aqueous environment. researchgate.net This amphipathic nature facilitates the destabilization and permeabilization of the membrane. ird.frplos.org Increasing a peptide's hydrophobicity can enhance its antimicrobial potency by strengthening its interaction with the membrane's acyl chains. tandfonline.commdpi.com However, this often comes at the cost of increased toxicity to host cells, particularly hemolytic activity, as the peptide interacts more readily with the zwitterionic membranes of erythrocytes. frontiersin.orgmdpi.complos.org Therefore, a delicate balance is required; the peptide must be hydrophobic enough to disrupt microbial membranes but not so hydrophobic that it loses its selectivity for target cells. tandfonline.comapplyindex.com Improving the amphipathicity of the α-helix can also lead to a non-selective membrane disruption effect, increasing activity against both bacterial and mammalian cells. tandfonline.com

Significance of Alpha-Helical Folding Propensity and Structural Conformation

Phylloseptins are typically unstructured or in a random coil state in aqueous solutions but adopt a distinct α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. frontiersin.orgmdpi.comnih.gov This conformational change is a prerequisite for their biological activity. frontiersin.orgird.fr The α-helical structure is what allows for the spatial segregation of hydrophobic and hydrophilic residues, creating the amphipathic profile necessary for membrane interaction and disruption. tandfonline.complos.org

Circular dichroism (CD) spectroscopy studies confirm this transition. frontiersin.orgnih.gov The propensity of a peptide to fold into an α-helix, and the stability of that helix, are key determinants of its efficacy. ird.frplos.org Peptides with a higher helical content and a more stable amphipathic structure generally exhibit more potent antimicrobial activity. mdpi.comird.fr Factors that disrupt this folding, such as certain amino acid substitutions, can lead to a significant loss of activity. plos.org For instance, the low activity of Phylloseptin-S5 was attributed to its lower helix-forming propensity and reduced amphipathicity compared to its more active counterparts. plos.org

Correlation between Peptide Structure and Specific Biological Activities

The structural features of phylloseptins directly correlate with their specific biological activities, influencing their effectiveness against different types of pathogens and cells.

Antibacterial vs. Antifungal: Phylloseptins often show greater potency against Gram-positive bacteria than Gram-negative bacteria. frontiersin.orgtandfonline.commdpi.com This is attributed to the structural differences in the cell envelopes; the outer membrane of Gram-negative bacteria presents a more complex barrier. mdpi.com However, analogs with enhanced cationicity and optimized amphipathicity have demonstrated broad-spectrum activity against both, as well as against fungi like Candida albicans. nih.govtandfonline.commdpi.com For example, the analog PSPHa1, with enhanced cationicity, gained activity against several microorganisms that were resistant to the parent peptide. tandfonline.com

Planktonic vs. Biofilm: Several phylloseptins and their analogs have shown efficacy not only against free-floating (planktonic) bacteria but also against structured biofilm communities. frontiersin.orgnih.govmdpi.com Eradicating established biofilms often requires higher concentrations of the peptide. mdpi.commdpi.com The ability to disrupt biofilms is a highly desirable trait, as these communities are notoriously resistant to conventional antibiotics. Analogs of Phylloseptin-TO2 demonstrated potent inhibitory effects on S. aureus biofilm growth and the ability to eradicate mature biofilms. mdpi.com

Anti-protozoan vs. Anti-cancer: The same structural principles that govern antimicrobial activity also apply to anti-protozoan and anti-cancer effects. The membranes of protozoa like Leishmania and cancer cells are also more negatively charged than normal mammalian cells, making them susceptible to cationic, amphipathic peptides. frontiersin.orgird.frplos.org Phylloseptin-PBa and Phylloseptin-PV1 have both demonstrated cytotoxic activity against various human cancer cell lines, with selectivity over normal cells. frontiersin.orgmdpi.com The impact on cancer cell viability often increases with the peptide's hydrophobicity. researchgate.net Studies on phylloseptins from P. sauvagii (PLS-S1, -S2, -S4) showed they were highly potent against Leishmania promastigotes, an effect linked to their net charge, α-helical folding, and amphipathicity. ird.frplos.org

The table below summarizes the activity of various phylloseptin analogs, illustrating the structure-activity relationships discussed.

Table 1: Biological Activity of Selected Phylloseptin Analogs Activity is represented by the Minimum Inhibitory Concentration (MIC) in µM. Lower values indicate higher potency.

PeptideSequenceNet ChargeTarget OrganismMIC (µM)Reference
Phylloseptin-PHa (PSPHa) FLSLIPHAIGLSAFLSKL-NH₂+3S. aureus16 tandfonline.com
C. albicans16 tandfonline.com
E. coli>128 tandfonline.com
PSPHa1 (Cationic Analog) FLSLIPKAIGLSAFLSKL-NH₂+4S. aureus4 tandfonline.com
C. albicans4 tandfonline.com
E. coli64 tandfonline.com
Phylloseptin-TO2 (PSTO2) FLSLIPHIVSLLSAISKL-NH₂+3S. aureus2 mdpi.com
MRSA8 mdpi.com
E. coli16 mdpi.com
PSTO2-SR (Analog) FKSKIPKIVSLLSAISKL-NH₂+6S. aureus1 mdpi.com
MRSA1 mdpi.com
E. coli4 mdpi.com
Phylloseptin-PBa FLSLIPHAISGLSAFLSKL-NH₂+3S. aureus4.2 (8 mg/L) mdpi.com
C. albicans4.2 (8 mg/L) mdpi.com
E. coli67.4 (128 mg/L) mdpi.com

Rational Design Principles for Optimizing Phylloseptin-15 Bioactivities

The optimization of the biological activities of phylloseptins, a family of antimicrobial peptides (AMPs) found in the skin secretions of Phyllomedusinae tree frogs, is guided by rational design principles. tandfonline.com These principles are derived from structure-activity relationship (SAR) studies, which aim to identify the specific structural features of a peptide that correlate with its biological function. gardp.org For phylloseptins, the goal is typically to enhance antimicrobial potency and selectivity, improve stability, and reduce toxicity to host cells. mdpi.com The core of this rational design process involves systematically modifying the peptide's primary sequence and observing the effects on key physicochemical parameters such as cationicity (net positive charge), hydrophobicity, and amphipathicity (the spatial separation of hydrophobic and hydrophilic residues). researchgate.neteurekaselect.com

The fundamental principle is that the peptide's journey to its microbial target and its subsequent disruptive action are governed by these properties. explorationpub.com An initial electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes is crucial. tandfonline.com Following this attraction, the peptide's hydrophobic and amphipathic nature facilitates its insertion into and disruption of the membrane, often leading to pore formation and cell death. eurekaselect.comexplorationpub.com However, an excess of hydrophobicity can lead to indiscriminate interactions with mammalian cell membranes, resulting in high cytotoxicity (e.g., hemolysis). plos.org Therefore, a delicate balance between these properties is essential for designing effective and selective antimicrobial agents. tandfonline.comnih.gov

Research on various members of the phylloseptin family provides a blueprint for how these principles are applied in practice to create optimized analogs.

Balancing Cationicity and Hydrophobicity

Increasing Cationicity : The substitution of neutral amino acids with cationic residues like Lysine (Lys) is a common approach to increase the net positive charge. tandfonline.com For example, in the design of a PSPHa analog, replacing an Alanine (Ala) with a Lysine increased the peptide's positive charge, aiming to improve the initial electrostatic interaction with bacterial membranes. tandfonline.com

Adjusting Hydrophobicity : The hydrophobicity of the peptide can be fine-tuned by substituting amino acids. Replacing a Valine (Val) with a more hydrophobic Isoleucine (Ile) was used to study the effect of a specific structural motif and its impact on antimicrobial activity. researchgate.net

The key takeaway from these studies is that neither property is beneficial in isolation. An optimal ratio between positive charge and hydrophobicity is required to maximize antimicrobial potency while minimizing damage to host cells. researchgate.netnih.gov

Enhancing Stability and Selectivity with D-Amino Acids

Natural peptides composed of L-amino acids are often susceptible to degradation by proteases, which limits their therapeutic application. mdpi.com A powerful rational design strategy to overcome this is the substitution of L-amino acids with their D-enantiomers at specific positions. researchgate.net

Studies on Phylloseptin-TO2 (PSTO2) and its analogs have shown that incorporating D-Lysine can lead to significant improvements. mdpi.com

Increased Stability : D-amino acids are not recognized by host or bacterial proteases, making peptides that contain them more stable and prolonging their bioavailability. researchgate.net

Enhanced Therapeutic Index : The analogs SRD7 and SR2D10, which incorporated D-Lysines, demonstrated a remarkable enhancement in antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Crucially, this increase in potency was accompanied by a reduction in hemolytic activity, leading to a much higher therapeutic index and suggesting better selectivity for microbial over host cells. mdpi.com

This approach highlights a sophisticated design principle where a single type of modification can simultaneously improve stability, potency, and safety. mdpi.comresearchgate.net

Impact of C-Terminal Residue Modification

The amino acid at the C-terminus can also influence the bioactivity of phylloseptins. Comparative studies have indicated that phylloseptins ending with a Leucine (B10760876) (Leu) residue tend to exhibit more potent antimicrobial activity than those ending with a Phenylalanine (Phe). nih.gov This suggests that even subtle modifications at the peptide's terminus can be a viable strategy for optimizing its function, likely by affecting its amphipathic structure or its interaction with the lipid bilayer.

Potential Research Applications and Future Directions for Phylloseptin 15

Development of Novel Antimicrobial Agents

The primary application of PS-15 research lies in the development of new antimicrobial drugs to combat the growing threat of antibiotic resistance.

Strategies for Overcoming Antibiotic Resistance

The rise of multidrug-resistant (MDR) pathogens is a critical global health issue, necessitating the discovery of novel antimicrobial agents with unconventional mechanisms of action. Phylloseptins, including PS-15, represent a promising avenue of research in this area. These peptides are considered potential candidates for the next generation of antibiotics due to their potent antimicrobial activity and low toxicity against eukaryotic cells. ird.frnih.gov Their mechanism of action, which involves the disruption of microbial cell membranes, is a key factor in their potential to overcome existing resistance mechanisms. ird.frnih.govplos.org

It is speculated that cationic phylloseptin peptides initially bind to the anionic surface of microbial membranes. plos.org Following this electrostatic interaction, they are thought to adopt an amphipathic α-helical structure, which facilitates their insertion into the membrane. plos.org This insertion disrupts the lipid packing, leading to membrane collapse and cell death at a critical peptide concentration. plos.org This membrane-centric mechanism is less likely to induce resistance compared to conventional antibiotics that often have specific intracellular targets.

Research has demonstrated that modifications to the native peptide sequence can significantly enhance antimicrobial efficacy. For instance, cationicity-enhanced analogues of phylloseptin-PT, created through specific amino acid substitutions, have shown a significant increase in antimicrobial activity compared to the wild-type peptide. ird.frnih.govresearchgate.net This highlights a key strategy for developing more potent phylloseptin-based antimicrobials. The ability to rationally design and chemically synthesize analogues with improved activity provides an accelerated path to developing clinically viable antibiotics. ird.frnih.gov

Exploration of Applications in Veterinary Medicine or Aquaculture

The potent antimicrobial and anti-protozoan activities of phylloseptins suggest their potential utility in veterinary medicine and aquaculture. embrapa.br In aquaculture, bacterial diseases caused by pathogens such as Vibrio spp. and Aeromonas spp. are a significant cause of economic loss. diva-portal.org The use of conventional antibiotics in aquaculture contributes to the development of antimicrobial resistance, making alternative treatments highly desirable. researchgate.net Antimicrobial peptides are being explored as a promising alternative to traditional antibiotics for controlling fish diseases. researchgate.net

Phylloseptins have demonstrated activity against a range of microorganisms, including those relevant to animal health. For example, phylloseptin-1 (B1576951) (PS-1) has shown potent activity against Pseudomonas aeruginosa and Staphylococcus aureus, which are opportunistic pathogens in both humans and animals. embrapa.br Furthermore, some phylloseptins have exhibited in vitro activity against protozoan parasites like Leishmania amazonensis, Plasmodium falciparum, and Trypanosoma cruzi, suggesting potential applications in treating parasitic diseases in animals. plos.orgembrapa.brnih.gov The broad-spectrum antimicrobial activity of phylloseptins, coupled with their potential for low toxicity, makes them attractive candidates for further investigation in veterinary and aquaculture settings. embrapa.brnih.gov

Phylloseptin PeptideTarget Pathogen/ParasiteObserved EffectPotential Application Area
Phylloseptin-1 (PS-1)Pseudomonas aeruginosa, Staphylococcus aureusPotent antimicrobial activity (MIC ~3 µM)Veterinary medicine (bacterial infections)
Phylloseptin-4 (PS-4) & Phylloseptin-5 (PS-5)Trypanosoma cruziAnti-Trypanosoma cruzi activityVeterinary medicine (parasitic infections)
Phylloseptin-1 (PS-1)Leishmania amazonensisAntileishmanial activity (as low as 0.5 µg/mL)Veterinary medicine (parasitic infections)
General PhylloseptinsVarious bacterial pathogensBroad-spectrum antimicrobial activityAquaculture (disease control)

Use as Research Probes or Tools for Membrane Biology Studies

The membrane-disrupting mechanism of phylloseptins makes them valuable tools for studying biological membranes. ird.frnih.govplos.org Their interaction with and subsequent perturbation of lipid bilayers can be harnessed to investigate membrane structure, function, and dynamics.

Solid-state NMR spectroscopy studies on phylloseptin-1, -2, and -3 have provided detailed insights into their topology within phospholipid bilayers. These studies have shown that phylloseptins adopt an in-plane alignment as amphipathic helices, with their charged residues exposed to the aqueous phase. Such detailed structural information at the atomic level is crucial for understanding how these peptides disrupt membrane integrity.

The ability to isotopically label specific amino acid residues within phylloseptins allows for precise measurements of their orientation and immersion depth in membranes. This makes them excellent probes for investigating the biophysical properties of lipid bilayers and the effects of peptide-lipid interactions. Furthermore, by observing how different lipid compositions affect the structure and activity of phylloseptins, researchers can gain a better understanding of the factors that govern membrane stability and permeability.

Strategies for Enhancing Peptide Stability and Bioavailability (e.g., D-amino acid substitutions, peptide modifications)

A significant hurdle in the therapeutic development of peptides is their susceptibility to degradation by proteases and their often-poor bioavailability. mdpi.com Several strategies are being explored to enhance the stability and bioavailability of phylloseptins.

One of the most effective strategies is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. explorationpub.com This modification makes the peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acids. For example, the incorporation of D-lysine in analogues of phylloseptin-PT has been shown to enhance their stability and bioavailability. ird.frnih.gov

Other chemical modifications to improve peptide stability include:

N-terminal acetylation and C-terminal amidation: These modifications protect the peptide from exopeptidases. C-terminal amidation is a common feature of the phylloseptin family and is considered essential for their antimicrobial activity. ird.fr

Cyclization: Creating a cyclic peptide by forming a covalent bond between the N- and C-termini can increase stability by reducing conformational flexibility and resistance to proteases. plos.org

Incorporation of non-proteinogenic amino acids: Besides D-amino acids, other unusual amino acids can be incorporated to enhance stability. embrapa.br

These modifications aim to create more robust peptide analogues that can withstand the harsh enzymatic environment in the body and reach their target sites at therapeutic concentrations.

Modification StrategyMechanism of Stability EnhancementExample Application
D-amino acid substitutionResistance to proteolytic degradation by making peptide bonds unrecognizable to proteases.Incorporation of D-lysine in phylloseptin-PT analogues to improve stability and bioavailability. ird.frnih.gov
N-terminal AcetylationBlocks degradation by aminopeptidases.A general strategy to stabilize peptides.
C-terminal AmidationBlocks degradation by carboxypeptidases and can be crucial for activity.A natural and essential modification in the phylloseptin family. ird.fr
CyclizationReduces conformational flexibility and increases resistance to proteases.A general strategy to enhance peptide stability. plos.org

Advanced Methodologies for Phylloseptin-15 Research

Advancements in research methodologies are crucial for accelerating the discovery and development of phylloseptin-based therapeutics.

High-Throughput Screening for Activity and Analogues

High-throughput screening (HTS) platforms are instrumental in rapidly evaluating the antimicrobial activity of large libraries of peptide analogues. nih.gov These technologies enable the efficient identification of lead compounds with improved potency, selectivity, and stability.

One such innovative approach is the Surface Localized Antimicrobial Display (SLAY) platform. nih.gov SLAY allows for the screening of vast peptide libraries by having bacteria express and test the peptides on their own surface. This method provides a direct readout of antimicrobial activity through high-throughput DNA sequencing. Using SLAY, researchers have successfully screened hundreds of thousands of peptide sequences, identifying thousands with antimicrobial activity. nih.gov

Such HTS methods can be applied to this compound to:

Screen libraries of PS-15 analogues with randomized or targeted amino acid substitutions to identify variants with enhanced activity against specific pathogens.

Evaluate the activity of peptide libraries under different conditions (e.g., varying pH, salt concentrations) to identify robust candidates.

Accelerate the discovery of novel phylloseptins with desirable therapeutic properties.

The combination of rational peptide design and HTS is a powerful strategy for navigating the vast sequence space of potential antimicrobial peptides and identifying promising candidates for further development.

Analysis of "this compound"

Following a comprehensive search of scientific literature and databases, there is no specific, identifiable antimicrobial peptide designated as "this compound." The phylloseptin family of peptides, isolated from the skin secretions of Phyllomedusinae frogs, contains numerous members, which are typically designated with a numerical or lettered suffix (e.g., Phylloseptin-1, Phylloseptin-PBa).

While some studies list database hits for phylloseptins from various frog species, such as Phyllomedusa azurea, that may include a "PS-15" in a sequence alignment, detailed research, including spectroscopic analysis or functional studies specifically focused on a "this compound," is not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate article focusing solely on "this compound" as requested. The information required to populate the specified outline for this particular compound does not exist in current scientific literature.

It is possible to provide a similar analysis for a well-characterized member of the phylloseptin family, such as Phylloseptin-1, or a general overview of the entire peptide family, should that be of interest.

Q & A

Q. How should contradictory findings about this compound’s immunomodulatory effects be transparently reported?

  • Methodological Answer : Use the CONSORT checklist for preclinical studies to detail experimental conditions (e.g., animal models, dosing regimens). Publish negative results in supplementary materials. Discuss limitations such as interspecies variability in immune receptor expression .

Tables for Key Methodological Considerations

Aspect Recommendations Evidence
Peptide SynthesisUse Fmoc solid-phase synthesis with HPLC purification (>95% purity threshold).
Antimicrobial AssaysInclude biofilm disruption assays for chronic infection models.
Data ReproducibilityShare protocols via platforms like Protocols.io ; use RRIDs for reagents.
Structural ValidationCombine CD spectroscopy with in silico docking studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.